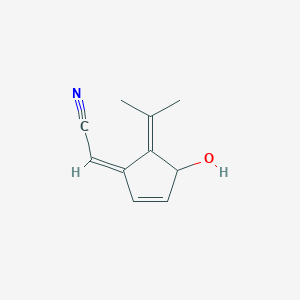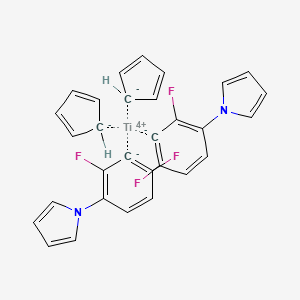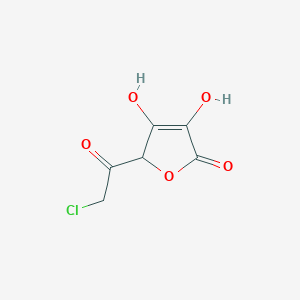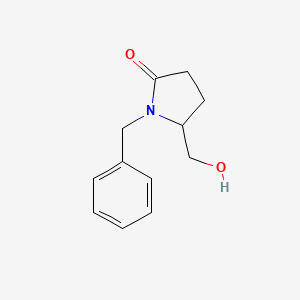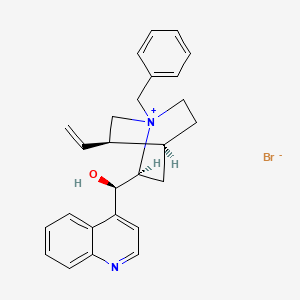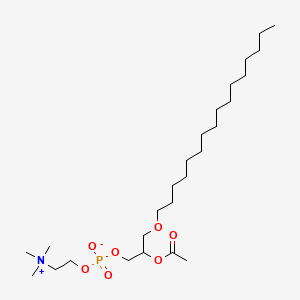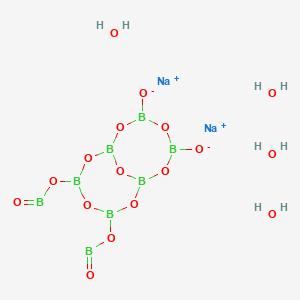
Natriumoctaborat (B8Na2O13), Tetrahydrat
Übersicht
Beschreibung
Disodium octaborate tetrahydrate is a borate of sodium, a chemical compound composed of sodium, boron, and oxygen. It is represented by the chemical formula Na₂B₈O₁₃·4H₂O. This compound appears as a white, odorless powder and is highly soluble in water. It is commonly used as an insecticide, fungicide, algicide, fire retardant, and as a boron micronutrient additive in fertilizers .
Wissenschaftliche Forschungsanwendungen
Disodium octaborate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other borate compounds.
Biology: The compound is utilized in biological studies for its insecticidal and fungicidal properties.
Industry: Disodium octaborate tetrahydrate is widely used in the wood preservation industry to protect wood from decay and insect damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium octaborate tetrahydrate can be synthesized through various methods. One common method involves the reaction of boric acid with borax pentahydrate. The process includes mixing boric acid and borax pentahydrate in specific proportions, adding water, and heating the mixture to dissolve the reactants. The solution is then subjected to a heat-preserved reaction, followed by solid-water separation to obtain solid particles. These particles are further processed to achieve the desired particle size .
Industrial Production Methods: Industrial production of disodium octaborate tetrahydrate often involves spray-drying mixtures of boric acid and borax. This method is advantageous due to the compound’s high solubility in water, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium octaborate tetrahydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it may act as an oxidizing or reducing agent.
Substitution Reactions: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions involving disodium octaborate tetrahydrate typically require specific reagents and conditions. For example, in oxidation reactions, strong oxidizing agents may be used, while substitution reactions may involve various nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield boron oxides, while substitution reactions can produce various borate derivatives .
Wirkmechanismus
The mechanism of action of disodium octaborate tetrahydrate varies depending on its application. In insecticidal applications, the compound disrupts the enzyme and digestive systems of insects, preventing them from digesting food and ultimately causing death by starvation. This “stop-feed” mode of action makes it highly effective against wood-decaying insects like termites and carpenter ants .
Vergleich Mit ähnlichen Verbindungen
Disodium octaborate tetrahydrate is unique compared to other borate compounds due to its high solubility in water and its effectiveness as an insecticide and fungicide. Similar compounds include:
Borax (Sodium tetraborate decahydrate): Less soluble in water compared to disodium octaborate tetrahydrate.
Boric Acid: Commonly used in combination with borax for various applications.
Sodium Metaborate: Another borate compound with different solubility and reactivity properties.
Disodium octaborate tetrahydrate stands out due to its versatility and effectiveness in multiple applications, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
disodium;(9,11-dioxido-5-oxoboranyloxy-2,4,6,8,10,12,13-heptaoxa-1,3,5,7,9,11-hexaborabicyclo[5.5.1]tridecan-3-yl)oxy-oxoborane;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B8O13.2Na.4H2O/c9-1-13-5-18-6(14-2-10)20-8-17-4(12)15-3(11)16-7(19-5)21-8;;;;;;/h;;;4*1H2/q-2;2*+1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMZIKMKSGCBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB1OB2OB(OB(OB(O2)OB(O1)OB=O)[O-])[O-].O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B8H8Na2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-41-2 (Parent) | |
| Record name | Boron sodium oxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034391 | |
| Record name | Disodium octaborate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White odorless powder; [U.S. Borax MSDS] | |
| Record name | Boron sodium oxide, tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12280-03-4 | |
| Record name | Boron sodium oxide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012280034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium octaborate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron sodium oxide (B8Na2O13), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
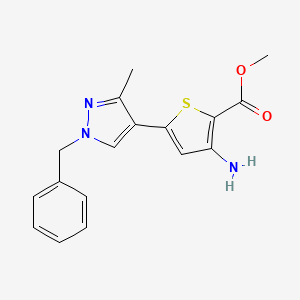

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
